molecular formula C5H7N3O B3059409 2,6-Diaminopyridin-4-ol CAS No. 99845-76-8

2,6-Diaminopyridin-4-ol

Cat. No.: B3059409
CAS No.: 99845-76-8
M. Wt: 125.13 g/mol
InChI Key: DAHRVHXMNYUJFB-UHFFFAOYSA-N
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Description

2,6-Diaminopyridin-4-ol is an organic compound with the chemical formula C5H7N3O It is a derivative of pyridine, featuring two amino groups at the 2 and 6 positions and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diaminopyridin-4-ol can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium amide in the presence of a phase-transfer catalyst at 180°C. This reaction produces a disodium salt, which is then hydrolyzed to yield this compound . The product can be purified by recrystallization from toluene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminopyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

2,6-Diaminopyridin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,6-diaminopyridin-4-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diaminopyridin-4-ol is unique due to its specific arrangement of amino and hydroxyl groups on the pyridine ring. This configuration allows for unique reactivity and interaction with other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,6-diamino-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHRVHXMNYUJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601398
Record name 2,6-Diaminopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99845-76-8
Record name 2,6-Diaminopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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